Cas no 2228283-72-3 (1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol)

1-(3,4-Difluoro-2-methoxyphenyl)-2-methylpropan-2-ol is a fluorinated aromatic alcohol with a methoxy substituent, offering unique steric and electronic properties due to its difluorinated phenyl ring and tertiary alcohol structure. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy group contributes to electron density modulation, while the tertiary alcohol functionality provides a versatile handle for further derivatization. This compound is particularly useful in medicinal chemistry for designing bioactive molecules with improved pharmacokinetic profiles. Its structural features allow for precise tuning of reactivity and selectivity in synthetic applications.
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol structure
2228283-72-3 structure
Product name:1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
CAS No:2228283-72-3
MF:C11H14F2O2
Molecular Weight:216.224470615387
CID:6570858
PubChem ID:165629049

1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
    • 2228283-72-3
    • EN300-1789370
    • インチ: 1S/C11H14F2O2/c1-11(2,14)6-7-4-5-8(12)9(13)10(7)15-3/h4-5,14H,6H2,1-3H3
    • InChIKey: AWXOLLFCGACNGY-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1OC)CC(C)(C)O)F

計算された属性

  • 精确分子量: 216.09618601g/mol
  • 同位素质量: 216.09618601g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 29.5Ų

1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1789370-0.5g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
0.5g
$877.0 2023-09-19
Enamine
EN300-1789370-0.25g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
0.25g
$840.0 2023-09-19
Enamine
EN300-1789370-0.05g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
0.05g
$768.0 2023-09-19
Enamine
EN300-1789370-5.0g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
5g
$2650.0 2023-06-03
Enamine
EN300-1789370-2.5g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
2.5g
$1791.0 2023-09-19
Enamine
EN300-1789370-5g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
5g
$2650.0 2023-09-19
Enamine
EN300-1789370-1g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
1g
$914.0 2023-09-19
Enamine
EN300-1789370-10g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
10g
$3929.0 2023-09-19
Enamine
EN300-1789370-0.1g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
0.1g
$804.0 2023-09-19
Enamine
EN300-1789370-10.0g
1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol
2228283-72-3
10g
$3929.0 2023-06-03

1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol 関連文献

1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-olに関する追加情報

Introduction to 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS No. 2228283-72-3)

1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2228283-72-3, represents a class of molecules characterized by a unique structural framework that combines fluorine substitution with methoxy and alkyl functional groups. Such structural motifs are often explored for their potential biological activity and mechanistic insights into drug-like properties.

The molecular structure of 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol consists of a phenyl ring substituted with fluorine atoms at the 3 and 4 positions, a methoxy group at the 2 position, and an isobutyl alcohol moiety at the 1 position. This arrangement creates a molecule with distinct electronic and steric properties that can influence its interactions with biological targets. The presence of fluorine atoms, in particular, is a hallmark of many modern pharmaceuticals due to their ability to modulate metabolic stability, binding affinity, and lipophilicity.

In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds due to their enhanced pharmacokinetic profiles. The fluorine atoms in 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol contribute to its resistance to metabolic degradation, which can extend the half-life of drugs and improve their therapeutic efficacy. Additionally, the methoxy group introduces polarity and hydrogen bonding capabilities, further fine-tuning the compound's interaction with biological receptors.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The structural features of 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol suggest that it may exhibit activity against a range of biological targets. For instance, fluorinated phenolic compounds have been shown to interact with enzymes and receptors in ways that could be relevant to treating inflammatory diseases, neurological disorders, and even certain types of cancer.

Recent studies have begun to explore the pharmacological properties of molecules with similar structural motifs. Researchers have found that compounds containing both fluorine and methoxy substituents on aromatic rings often exhibit enhanced binding affinity to protein targets. This has led to investigations into their potential as scaffolds for drug discovery. The isobutyl alcohol moiety in 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol also contributes to its solubility profile, making it a promising candidate for formulation into oral or injectable medications.

The synthesis of 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol presents an intriguing challenge for organic chemists due to the need for precise functional group manipulation. The introduction of fluorine atoms requires specialized synthetic techniques to ensure high yield and purity. Advanced methods such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the phenyl ring with the desired substituents. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during synthesis.

The chemical reactivity of this compound also offers insights into its potential applications beyond pharmaceuticals. For example, researchers have explored its use as an intermediate in the synthesis of more complex molecules. The presence of both alcohol and aromatic functional groups makes it a versatile building block for further chemical modifications.

From a computational chemistry perspective, 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol has been subjected to extensive molecular modeling studies. These studies aim to predict its behavior in biological systems by simulating interactions with target proteins and enzymes. Such simulations can provide valuable information about binding modes, energetics, and potential side effects before experimental testing is conducted.

The role of fluorine in modulating drug properties cannot be overstated. In many cases, the introduction of a single fluorine atom can significantly alter a molecule's pharmacokinetic profile. For instance, fluoroaromatic compounds often exhibit increased lipophilicity and reduced metabolic clearance compared to their non-fluorinated counterparts. This has made fluorine substitution a staple in modern drug design.

Moreover, the methoxy group in 1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol plays a critical role in determining its solubility and bioavailability. Methoxy-substituted compounds often exhibit improved water solubility compared to hydrocarbon analogs, which can enhance their absorption and distribution within biological systems.

In conclusion,1-(3,4-difluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS No. 2228283-72-3) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features—comprising fluorine substitution on an aromatic ring along with methoxy and alkyl functional groups—make it an attractive candidate for further exploration as a lead compound or intermediate in drug discovery efforts.

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